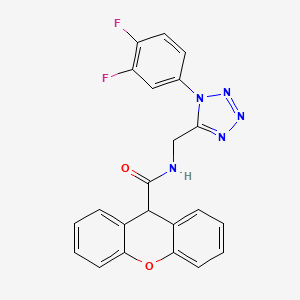

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-9H-xanthene-9-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-9H-xanthene-9-carboxamide is a useful research compound. Its molecular formula is C22H15F2N5O2 and its molecular weight is 419.392. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-9H-xanthene-9-carboxamide is a compound of interest due to its potential pharmacological applications, particularly as a modulator of metabotropic glutamate receptors (mGluRs). This article explores the biological activity of this compound, focusing on its mechanism of action, structure-activity relationship (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be broken down as follows:

- Xanthene Core : A polycyclic aromatic structure that provides a scaffold for biological activity.

- Tetrazole Moiety : Known for enhancing solubility and bioavailability.

- Fluorinated Phenyl Group : Modifies lipophilicity and can influence receptor binding.

This compound acts primarily as a positive allosteric modulator of mGluR1. The modulation of this receptor type is significant because it plays a crucial role in various neurological processes, including synaptic plasticity and memory formation.

Key Mechanisms:

- Calcium Signaling : Activation leads to an increase in intracellular calcium levels via inositol trisphosphate (IP3) signaling pathways, which is critical for neurotransmitter release and neuronal excitability .

- Neuroprotective Effects : By modulating mGluR1 activity, the compound may exert neuroprotective effects in models of neurodegeneration .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the xanthene core and the attached phenyl group significantly affect the compound's potency and efficacy. For instance:

| Modification | Effect on Activity |

|---|---|

| Addition of fluorine atoms | Increased binding affinity to mGluR1 |

| Alteration of the carboxamide group | Enhanced solubility and bioavailability |

Research has shown that specific substitutions can lead to compounds with improved pharmacokinetic profiles, making them more suitable for therapeutic use .

Case Studies

Several studies have evaluated the biological activity of similar compounds:

- Study on mGluR Modulators : A study published in Neuropharmacology demonstrated that derivatives of xanthene compounds could significantly enhance mGluR1-mediated signaling in vitro. This suggests that this compound may similarly enhance receptor activity .

- Neuroprotective Effects in Animal Models : In vivo studies showed that compounds with similar structures provided protection against excitotoxicity in rat models, indicating potential therapeutic applications for neurodegenerative diseases .

- Clinical Relevance : A recent clinical trial explored the efficacy of related xanthene derivatives in treating anxiety disorders by modulating glutamate signaling pathways, suggesting a broader application for compounds like this compound .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound is noted for its bioactive properties, particularly in the realm of neuropharmacology. Its mechanism of action involves modulation of neurotransmitter systems, particularly glutamate pathways, making it a candidate for treating disorders related to excessive glutamatergic transmission.

Neuroprotective Effects

Research indicates that this compound can inhibit excessive glutamate release, which is implicated in several neurodegenerative diseases such as Alzheimer's and Parkinson's disease. By stabilizing synaptic transmission, it may provide neuroprotective effects against excitotoxicity .

Antimicrobial Properties

Similar compounds with tetrazole and xanthene moieties have been evaluated for antimicrobial activity. Preliminary studies suggest that N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-9H-xanthene-9-carboxamide may exhibit significant antibacterial and antifungal properties, potentially serving as a scaffold for developing new antimicrobial agents .

Pharmacological Applications

The pharmacological profile of this compound suggests its utility in various therapeutic areas:

Cancer Therapy

Compounds with similar structures have shown promise in targeting carbonic anhydrases (CAs) involved in tumor metabolism. The inhibition of CAs IX and XII can disrupt the acidic microenvironment of tumors, hindering their growth and metastasis . This compound could be explored for its potential to inhibit these enzymes.

Anticonvulsant Activity

Given its interaction with neurotransmitter systems, there is potential for this compound to be developed as an anticonvulsant agent. Research into related tetrazole derivatives has revealed anticonvulsant properties, indicating a possible avenue for further investigation .

Materials Science Applications

Beyond medicinal uses, the unique chemical structure of this compound may lend itself to applications in materials science.

Organic Electronics

The xanthene core is known for its fluorescent properties, which could be exploited in the development of organic light-emitting diodes (OLEDs) or other optoelectronic devices. The incorporation of this compound into polymer matrices could enhance the performance of electronic devices by providing tunable photonic properties .

Supramolecular Chemistry

The ability to form hydrogen bonds and π-stacking interactions makes this compound a candidate for supramolecular assemblies. Such properties can be harnessed for creating advanced materials with specific functionalities, such as sensors or drug delivery systems .

Case Studies and Research Findings

Several studies have explored the applications of similar compounds:

Propiedades

IUPAC Name |

N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-9H-xanthene-9-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15F2N5O2/c23-16-10-9-13(11-17(16)24)29-20(26-27-28-29)12-25-22(30)21-14-5-1-3-7-18(14)31-19-8-4-2-6-15(19)21/h1-11,21H,12H2,(H,25,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBOHSOHYUBIDCM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCC4=NN=NN4C5=CC(=C(C=C5)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15F2N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.